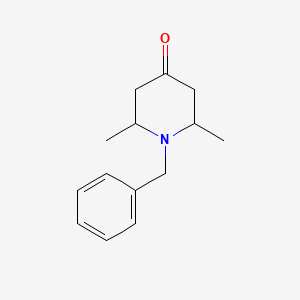

1-Benzyl-2,6-dimethylpiperidin-4-one

Description

Properties

IUPAC Name |

1-benzyl-2,6-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZABKAGQMPNUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32941-09-6 | |

| Record name | 1-benzyl-2,6-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 2,6 Dimethylpiperidin 4 One and Analogues

Classical Approaches to Piperidin-4-one Ring Systems

The construction of the piperidin-4-one heterocyclic core is a foundational step in the synthesis of the target molecule and its analogues. Classical methods, particularly those involving condensation reactions, have been extensively developed and remain pivotal in synthetic organic chemistry.

Mannich Condensation Strategies

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. oarjbp.com This reaction is a multicomponent condensation that typically involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. oarjbp.com In the context of 2,6-disubstituted piperidin-4-ones, the reaction condenses an aldehyde, a ketone, and an amine (or ammonia). chemrevlett.com

A well-established method for synthesizing 2,6-diarylpiperidine-4-ones, developed by Baliah et al., is based on the earlier work of Petrenko-Kritschenko. chemrevlett.com This approach involves the condensation of an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com For the synthesis of the 2,6-dimethyl analogue, acetaldehyde (B116499) or its equivalent would be used in place of an aromatic aldehyde. The general reaction involves a successive double Mannich condensation. nih.govnih.gov

The synthesis can be performed as a one-pot reaction. For instance, the synthesis of 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one was achieved by reacting 4-chlorobenzaldehyde, butan-2-one, and ammonium acetate in absolute ethanol. nih.gov The resulting piperidin-4-one can then be isolated and subsequently N-alkylated.

Table 1: Examples of Mannich Condensation for Piperidin-4-one Analogues

| Aldehyde | Ketone | Amine Source | Product | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Butan-2-one | Ammonium acetate | 2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one | nih.gov |

| p-Anisaldehyde | 2-Butanone | Ammonium acetate | 2,6-Bis(4-methoxyphenyl)-3-methylpiperidin-4-one | nih.gov |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes where more than two starting materials react in a single operation to form a product that incorporates most of the atoms from the reactants. nih.gov The Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses two moles of an aldehyde with a primary amine and a dialkyl α-ketoglutarate (a derivative of acetonedicarboxylic acid) in a double Mannich reaction. wikipedia.orgdtic.mil This method is distinct from the Robinson synthesis as it employs simpler aldehydes rather than dialdehydes, resulting in a monocyclic 4-piperidone. wikipedia.org

Modern MCRs have expanded the scope and complexity of accessible piperidine (B6355638) scaffolds. A four-component synthesis has been developed involving the combination of an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. researchgate.netresearchgate.net This process generates a 2-azadiene intermediate in situ, which then undergoes a Diels-Alder reaction with the dienophile to yield highly functionalized piperidone products. researchgate.net This one-pot procedure allows for significant skeletal, functional, and stereochemical diversity. researchgate.net

Another one-pot, four-component condensation for synthesizing 2,6-disubstituted nonsymmetrical piperid-4-ones involves the reaction of diketene, a tosyl imine, and an aldehyde in the presence of titanium tetrachloride (TiCl₄) and methanol. acs.org This method initially produces a mixture of cis/trans diastereomers, which can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate. acs.org

N-Benzylation Strategies for Piperidin-4-one Precursors

When the piperidin-4-one ring is synthesized without the N-benzyl group (e.g., using ammonia or ammonium acetate as the nitrogen source), a subsequent N-alkylation step is necessary. This is a common strategy, where a precursor like 2,6-dimethylpiperidin-4-one (B3190666) is benzylated.

Alkylation with Benzyl (B1604629) Halides and Base Systems

The most direct method for N-benzylation is the nucleophilic substitution reaction between the secondary amine of the piperidin-4-one precursor and a benzyl halide, such as benzyl bromide or benzyl chloride. chemicalbook.com The reaction requires a base to neutralize the hydrohalic acid formed as a byproduct. researchgate.net

A typical procedure involves stirring the piperidin-4-one hydrochloride salt with an excess of a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dry N,N-dimethylformamide (DMF). chemicalbook.com After an initial stirring period, benzyl bromide is added dropwise, and the mixture is heated to drive the reaction to completion. chemicalbook.com The choice of base and solvent system is crucial; other systems include potassium carbonate in ethanol or acetonitrile. researchgate.netchemicalforums.com The reactivity of the benzyl halide can be influenced by substituents; for example, p-methoxybenzyl chloride is a highly reactive Sₙ1 electrophile that may even react with alcohol solvents like ethanol. chemicalforums.com

Table 2: Conditions for N-Benzylation of Piperidones with Benzyl Halides

| Piperidone Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | Anhydrous K₂CO₃ | Dry DMF | 65 °C, 14 h | chemicalbook.com |

| Piperidine | Benzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | chemicalforums.com |

Alternative N-Alkylation Protocols

Beyond direct alkylation with benzyl halides, other methods can be employed to introduce the benzyl group onto the piperidine nitrogen. Reductive amination is a powerful alternative that involves the reaction of the secondary amine precursor (2,6-dimethylpiperidin-4-one) with benzaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the N-benzylated product. This method is often preferred for its mild conditions and high chemoselectivity.

Another approach involves the Dieckmann condensation pathway. dtic.mil This route begins with the addition of benzylamine (B48309) to two equivalents of an alkyl acrylate (B77674), followed by an intramolecular Dieckmann condensation to form the β-keto ester. Subsequent hydrolysis and decarboxylation yield the N-benzyl-4-piperidone. dtic.milchemicalbook.com For example, 1-benzyl-4-piperidone was synthesized from benzylamine and methyl acrylate via 1,4-addition, Dieckmann condensation, and finally hydrolysis/decarboxylation. chemicalbook.com

Advanced Synthetic Techniques

While classical methods are robust, advanced synthetic techniques are being developed to improve efficiency, selectivity, and substrate scope. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of 4-arylpiperidines starting from protected 4-piperidones. researchgate.net While not a direct synthesis of the target compound, these methods highlight the potential for catalytic approaches in functionalizing the piperidone core.

A European patent describes a process for preparing various piperidin-4-ones, including 2-substituted derivatives, by reducing tetrahydropyridin-4-ylidene ammonium salts. googleapis.com This indicates a modern approach to creating substitution patterns that may be difficult to achieve with classical condensation methods. The synthesis of (3RS)-(6)-1,3-Dibenzyl-2,2-dimethylpiperidin-4-one is provided as an example, showcasing a pathway to complex, asymmetrically substituted piperidones. googleapis.com These advanced routes offer the potential to access a wider range of analogues for further study and application.

Asymmetric Synthesis Approaches

Achieving enantiopure piperidine structures is critical for developing selective pharmaceutical agents. Asymmetric synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-one and its analogues aims to control the stereochemistry at the C2 and C6 positions. While direct asymmetric synthesis of the target compound is complex, several strategies have been developed for related chiral piperidines.

One established approach involves the use of chiral auxiliaries. For instance, chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), can be used to direct the stereoselective alkylation of a precursor ketone before the piperidine ring is formed. lookchem.com Another strategy focuses on the asymmetric alkylation of pre-existing piperidone systems. In a related synthesis, an N-protected piperidin-2-one was successfully alkylated to introduce a methyl group at the C3 position with high diastereoselectivity by carefully selecting the base and reaction conditions. researchgate.net This method, which involves creating a chiral enolate intermediate, could be adapted for the C2 and C6 positions of a piperidin-4-one scaffold. These approaches highlight the importance of substrate control and chiral reagents in obtaining specific stereoisomers.

| Approach | Description | Key Feature | Reference |

| Chiral Auxiliary | A removable chiral group directs the stereoselective formation of new chiral centers. | High stereocontrol | lookchem.com |

| Asymmetric Alkylation | A prochiral enolate is alkylated using chiral ligands or auxiliaries to induce stereoselectivity. | Introduction of chirality on a pre-existing ring | researchgate.net |

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of piperidin-4-one frameworks and their subsequent functionalization.

The foundational method for synthesizing 2,6-disubstituted piperidin-4-ones is the Mannich condensation. chemrevlett.com This reaction typically involves the one-pot, acid- or base-catalyzed condensation of a primary amine (benzylamine), an aldehyde (acetaldehyde), and a ketone (e.g., acetone) to form the heterocyclic ring. The catalytic conditions are crucial for driving the reaction, which proceeds through the formation of iminium ions and enolates.

Once the core piperidone ring is formed, modern catalytic methods can be employed to create a diverse range of analogues. Palladium-catalyzed cross-coupling reactions, such as the Hiyama, Stille, and Suzuki reactions, are powerful tools for introducing aryl or vinyl groups at specific positions. researchgate.net For example, 1-benzyl-4-piperidone can be converted to an enol triflate or a vinyl silane, which then undergoes palladium-catalyzed coupling with various aryl halides or boronic acids to yield 4-aryl-tetrahydropyridine derivatives. researchgate.net Furthermore, rhodium complexes have been used to catalyze the transfer hydrogenation of pyridinium (B92312) salts, providing an efficient route to both piperidines and tetrahydropyridines under mild conditions. researchgate.net

| Catalytic Method | Description | Application | Reference |

| Mannich Condensation | Acid or base-catalyzed reaction to form the piperidin-4-one ring. | Core scaffold synthesis | chemrevlett.com |

| Palladium Cross-Coupling | Pd-catalyzed reactions (e.g., Hiyama, Suzuki) to form new C-C bonds. | Synthesis of 4-arylpiperidine analogues | researchgate.net |

| Rhodium-Catalyzed Hydrogenation | Transfer hydrogenation of pyridinium salts to form piperidines. | Ring saturation | researchgate.net |

Green Chemistry Principles in Synthetic Routes (e.g., Ionic Liquids)

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. thecmrs.in In the synthesis of piperidin-4-ones, ionic liquids (ILs) have emerged as a promising alternative to conventional volatile organic solvents (VOCs). juniperpublishers.com

Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds. thecmrs.inresearchgate.net These properties make them ideal media for chemical reactions. juniperpublishers.com In the context of the Mannich reaction, an acidic ionic liquid like 1-methyl-2-pyrrolidonium hydrogen sulphate ([HNMP][HSO4]) can function as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. researchgate.net The use of ILs can lead to higher yields and cleaner reactions. Moreover, their non-volatile nature prevents their release into the atmosphere, and they can often be recycled and reused, aligning with the green chemistry goal of waste reduction. juniperpublishers.comresearchgate.net While specific applications of ionic liquids for this compound are not extensively documented, the principles have been successfully applied to the synthesis of other complex heterocyclic systems, demonstrating their potential. researchgate.net

Challenges and Optimization of Synthetic Conditions

Regioselectivity and Stereoselectivity Control

Controlling regioselectivity is another significant hurdle, particularly when modifying the piperidone ring. For example, the alkylation of the 1-benzyl-4-piperidone enolate can occur at the C3 position, but competing reactions at the nitrogen or oxygen atoms are possible. rsc.org Achieving selective C-alkylation requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to favor the desired product and suppress side reactions. rsc.org

Reaction Condition Stringency and Scale-Up Considerations

The synthesis of piperidin-4-one analogues often necessitates stringent reaction conditions that can pose challenges for large-scale production. For instance, certain transformations of piperidine-based intermediates are highly sensitive to the reaction environment. In the synthesis of a carfentanil analogue, the hydrolysis of an α-aminonitrile intermediate required the use of cold, concentrated sulfuric acid, with reaction time being a critical parameter to prevent decomposition back to the starting ketone. dtic.mil

Such harsh conditions (e.g., strong acids, cryogenic temperatures, or high pressures for hydrogenation) require specialized, corrosion-resistant equipment and pose significant safety and environmental concerns. google.com Furthermore, processes that rely on chromatographic purification are inherently difficult to scale up efficiently, adding to the cost and complexity of manufacturing. researchgate.netresearchgate.net Optimizing these processes for industrial production involves finding milder reaction conditions, developing non-chromatographic purification methods like crystallization, and ensuring that the reaction is controllable and safe on a larger scale. chemrevlett.com

Chemical Reactivity and Derivatization of 1 Benzyl 2,6 Dimethylpiperidin 4 One

Reactions at the Ketone Moiety

The carbonyl group is a key site for nucleophilic addition and reduction reactions, providing a gateway to a variety of functionalized piperidine (B6355638) scaffolds.

The reduction of the ketone at the C-4 position of 1-benzyl-2,6-dimethylpiperidin-4-one yields the corresponding secondary alcohol, 1-benzyl-2,6-dimethylpiperidin-4-ol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a critical aspect of the reaction. The approach of the reducing agent can be influenced by the steric bulk of the substituents on the piperidine ring, potentially leading to a mixture of cis and trans isomers of the resulting alcohol.

Commonly employed reducing agents for this type of transformation include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce esters or amides. masterorganicchemistry.com The reduction of aldehydes and ketones with sodium borohydride is a well-established method for producing primary and secondary alcohols, respectively. masterorganicchemistry.comyoutube.com

The stereoselectivity of the reduction is dependent on the reaction conditions and the specific reducing agent used. The two methyl groups at the C-2 and C-6 positions, along with the N-benzyl group, create a sterically hindered environment around the carbonyl group. This steric hindrance can direct the incoming hydride nucleophile to attack from the less hindered face of the ketone, leading to a preferential formation of one diastereomer over the other. For instance, in related substituted piperidones, stereoselective reduction has been a key step in the synthesis of biologically active molecules. nih.govnih.govacs.org

Table 1: Carbonyl Reduction of Substituted Piperidones

| Reducing Agent | Substrate | Product(s) | Diastereomeric Ratio (if reported) | Reference |

|---|---|---|---|---|

| NaBH₄ | Substituted Ketones | Secondary Alcohols | Varies based on substrate | masterorganicchemistry.comyoutube.com |

| Catecholborane | N-Homopropargyl amide | Piperidin-4-ols | Excellent diastereoselectivities | nih.gov |

| Palladium-on-carbon | Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | High enantioselectivity | acs.org |

This table presents generalized data for the reduction of substituted piperidones to illustrate common pathways and is not specific to this compound due to a lack of specific literature data.

The ketone functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, with oxime formation being a notable example. The reaction with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate (B1210297), yields the corresponding this compound oxime.

This reaction is a standard method for the conversion of ketones to oximes and is widely applicable to piperidin-4-one derivatives. The formation of the oxime introduces a new functional group that can be further modified. For example, oximes can be reduced to primary amines or undergo rearrangement reactions. The formation of oximes and their derivatives has been a common strategy in the synthesis of various biologically active piperidine-based compounds.

Table 2: Synthesis of Oxime Derivatives from Piperidin-4-ones

| Piperidin-4-one Derivative | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| General Ketones | Hydroxylamine hydrochloride, Base | Oximes | Moderate to excellent | N/A |

| Acetaldehyde (B116499) | Hydroxylamine hydrochloride, Base | Acetaldehyde oxime | N/A | N/A |

This table provides representative data for oxime formation from ketones, illustrating the general reaction conditions and outcomes.

Beyond reduction and imine formation, the carbonyl group of this compound is susceptible to attack by a range of other carbon-based nucleophiles. These reactions allow for the formation of new carbon-carbon bonds at the C-4 position, leading to more complex molecular architectures.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to ketones to form tertiary alcohols. The reaction of this compound with a Grignard reagent would result in the formation of a 1-benzyl-4-alkyl/aryl-2,6-dimethylpiperidin-4-ol. The stereochemical outcome of this addition would again be influenced by the steric environment of the piperidine ring.

Reformatsky Reaction: The Reformatsky reaction is another method for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters. beilstein-journals.org It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. beilstein-journals.org Applying this to this compound would be expected to yield a β-hydroxy ester derivative at the C-4 position.

Table 3: Representative Nucleophilic Additions to Ketones

| Reaction Type | Nucleophile | General Product | Key Features | Reference |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C bond | masterorganicchemistry.comnih.gov |

| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol | Forms C-C bond and -OH group | N/A |

| Reformatsky Reaction | α-halo ester with Zinc | β-hydroxy ester | Forms C-C bond and β-hydroxy ester | beilstein-journals.org |

This table outlines general nucleophilic addition reactions applicable to ketones, as specific data for this compound is not available.

Reactivity of the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is a site for various chemical transformations, including N-debenzylation to reveal a secondary amine, which can then be further functionalized.

The N-benzyl group in this compound serves as a protecting group for the piperidine nitrogen. nih.gov Its removal, or debenzylation, is a crucial step for further derivatization at the nitrogen atom.

N-Debenzylation: The benzyl (B1604629) group can be cleaved under various conditions, most commonly through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The debenzylation yields 2,6-dimethylpiperidin-4-one (B3190666), a secondary amine that can undergo a wide range of subsequent reactions.

Following debenzylation, the resulting secondary amine can be subjected to various N-substitution reactions:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents to introduce a new substituent on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives.

N-Arylation: The nitrogen can be arylated through cross-coupling reactions, such as the Buchwald-Hartwig amination.

These N-functionalization pathways significantly expand the chemical diversity of derivatives that can be synthesized from the parent compound.

The lone pair of electrons on the piperidine nitrogen allows for the formation of N-oxides and quaternary ammonium (B1175870) salts.

N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The formation of N-oxides from piperidine derivatives is a known transformation and can alter the pharmacological properties of the parent molecule. google.comgoogle.com While some N-oxides are stable compounds, others can be metabolites of tertiary amine drugs. google.comgoogle.com

Quaternization: The reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary ammonium salt. researchgate.net This reaction introduces a permanent positive charge on the nitrogen atom and can significantly change the physical and biological properties of the molecule. The study of the quaternization of substituted piperidines is relevant for the development of new drugs, ionic liquids, and chiral catalysts. researchgate.net

Table 4: Formation of N-Derivatives from Tertiary Amines

| Reaction Type | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide | Drug metabolism, prodrugs | researchgate.netgoogle.comgoogle.com |

| Quaternization | Alkyl Halide | Quaternary Ammonium Salt | Ionic liquids, catalysts, drugs | researchgate.netresearchgate.net |

This table provides general information on the formation of N-derivatives from tertiary amines, as specific data for this compound is not extensively documented.

Reactivity of the Piperidine Ring System

The piperidine ring in this compound is a relatively stable heterocyclic system. However, its reactivity can be modulated to achieve specific synthetic outcomes. Key reactive sites include the nitrogen atom, the carbonyl group, and the carbon atoms of the ring.

Ring-Opening Reactions

Ring-opening reactions of the piperidine scaffold in this compound are not commonly encountered under standard synthetic conditions due to the inherent stability of the six-membered ring. Such transformations would require harsh reaction conditions to overcome the high activation energy associated with cleaving the carbon-nitrogen or carbon-carbon bonds of the ring. The stability of the piperidine ring is a key feature that makes this compound a reliable building block in multi-step syntheses.

Functionalization at Ring Carbon Positions

Functionalization at the carbon positions of the piperidine ring allows for the introduction of new substituents and the creation of diverse molecular frameworks. The presence of the ketone at the C-4 position activates the adjacent α-carbons (C-3 and C-5), making them susceptible to reactions such as enolate formation and subsequent alkylation or condensation reactions. The steric hindrance imposed by the methyl groups at C-2 and C-6 can influence the regioselectivity and stereoselectivity of these reactions.

Furthermore, reactions can be designed to modify the piperidine ring at positions other than the α-carbons. For instance, the ketone can be converted to an enol triflate, which can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl or other groups at the C-4 position.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the unsubstituted carbon atoms of the piperidine ring is not a typical reaction pathway, the functional groups attached to the ring can undergo such reactions. For example, conversion of the ketone to a hydroxyl group, followed by its transformation into a good leaving group (e.g., a tosylate or mesylate), would enable nucleophilic substitution at the C-4 position.

The nitrogen atom of the piperidine ring, being a tertiary amine, is nucleophilic and can react with electrophiles. However, in the context of nucleophilic substitution on the ring, this reactivity is more relevant to the formation of quaternary ammonium salts, which could potentially facilitate ring-opening reactions under specific conditions, though this is not a primary synthetic route for this compound.

Derivatization for Enhanced Synthetic Utility

The true synthetic power of this compound is realized through its derivatization into more complex and functionally rich molecules. It serves as a key starting material for the synthesis of chiral intermediates and biologically active scaffolds.

Preparation of Chiral Intermediates

This compound is an achiral molecule. However, the presence of two stereocenters at the C-2 and C-6 positions upon reduction of the ketone or other modifications allows for the formation of diastereomeric products. The synthesis of this compound can result in a mixture of cis and trans isomers with respect to the methyl groups. These diastereomers can often be separated, providing access to stereochemically defined building blocks.

For instance, the reduction of the ketone to a hydroxyl group can lead to the formation of different diastereomeric alcohols. These chiral alcohols can then be used in the synthesis of enantiomerically pure compounds. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions.

Table 1: Stereoselective Reactions for Chiral Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Product Stereochemistry |

| Ketone Reduction | Sodium borohydride, Methanol | Mixture of diastereomeric alcohols |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst) | Enantiomerically enriched alcohols |

| Diastereomer Separation | Column chromatography, Crystallization | Isolation of pure diastereomers |

Formation of Biologically Relevant Scaffolds

The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.net this compound is a valuable precursor for the synthesis of such scaffolds due to the ease with which its ketone functionality can be manipulated.

This compound and its derivatives have been utilized in the synthesis of molecules targeting a variety of biological targets, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and compounds with potential applications in treating Huntington's disease. nih.gov The piperidine ring serves as a central scaffold to which various pharmacophoric groups can be attached.

For example, the ketone can be used as a handle to introduce diverse side chains via reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or reductive amination. These reactions allow for the construction of complex molecules with tailored biological activities. The N-benzyl group can also be removed via hydrogenolysis and replaced with other substituents to further explore the structure-activity relationship of the synthesized compounds.

Table 2: Examples of Biologically Relevant Scaffolds from this compound

| Target Scaffold | Synthetic Transformation | Therapeutic Area |

| Substituted 4-aminopiperidines | Reductive amination of the ketone | Neurological disorders |

| Spirocyclic piperidines | Reaction with bifunctional reagents | Various |

| Fused heterocyclic systems | Intramolecular cyclization reactions | Oncology, Infectious diseases |

Stereochemistry and Conformational Analysis of 1 Benzyl 2,6 Dimethylpiperidin 4 One

Preferred Ring Conformations in Solution and Solid State

The six-membered piperidine (B6355638) ring of 1-Benzyl-2,6-dimethylpiperidin-4-one, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. Both experimental and computational studies on related piperidine derivatives provide a clear picture of its likely conformational preferences.

Chair Conformation Predominance

In both the solid state and in solution, the piperidine ring of this compound predominantly adopts a chair conformation. This conformation is the most stable arrangement for six-membered rings as it minimizes both angle strain and torsional strain by allowing all carbon-carbon bonds to assume staggered arrangements. X-ray crystallographic studies of analogous N-benzylpiperidones confirm the prevalence of the chair conformation in the solid state. ncl.res.in Spectroscopic data, particularly from NMR studies, of similarly substituted piperidin-4-ones also indicate that the chair conformation is the major form present in solution. researchgate.net

Influence of Bulky Substituents on Conformation

The conformational equilibrium of the piperidine ring is significantly influenced by the steric demands of its substituents. In the case of this compound, the benzyl (B1604629) group on the nitrogen and the two methyl groups at the C-2 and C-6 positions are considered bulky. To minimize steric interactions, specifically 1,3-diaxial interactions, these bulky substituents will preferentially occupy equatorial positions on the chair conformer.

Studies on N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones have shown that these highly crowded molecules exist in a chair conformation with an equatorial orientation of all the substituents at C-2, C-3, C-5, C-6, and N. researchgate.net This arrangement places the large groups as far apart as possible, leading to the most stable conformational isomer. Therefore, the preferred conformation of this compound is a chair form with the N-benzyl group and the two methyl groups in equatorial positions.

Diastereoisomerism and Enantiomerism Considerations

The presence of two stereocenters at the C-2 and C-6 positions of this compound gives rise to the possibility of stereoisomerism.

Stereoisomeric Characterization

This compound can exist as diastereomers: a cis-isomer where the two methyl groups are on the same side of the piperidine ring, and a trans-isomer where they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The characterization and differentiation of these stereoisomers are typically achieved using spectroscopic techniques, particularly NMR spectroscopy. The coupling constants and chemical shifts of the ring protons are sensitive to their spatial orientation and can be used to distinguish between cis and trans isomers. In many substituted piperidines, the cis and trans isomers exhibit distinct NMR spectra. Furthermore, techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry by observing through-space interactions between protons.

The synthesis of related disubstituted piperidines often results in a mixture of diastereomers, which can be separated by chromatographic methods. nih.gov

Enantioselective Resolution Techniques

Since the cis and trans isomers of this compound are chiral, they can be resolved into their individual enantiomers. Several methods are available for the resolution of chiral amines and related compounds.

One common approach is the use of chiral resolving agents to form diastereomeric salts, which can then be separated by fractional crystallization. For piperidine derivatives, chiral acids are often employed for this purpose.

Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comnih.gov Chiral stationary phases (CSPs) can differentiate between enantiomers, allowing for their separation and quantification. nih.govsigmaaldrich.commdpi.com Various types of CSPs, including polysaccharide-based and cyclodextrin-based columns, have been successfully used for the resolution of a wide range of chiral pharmaceuticals. nih.gov

Conformational Dynamics and Inversion Barriers

The chair conformation of the piperidine ring is not static but undergoes a dynamic process called ring inversion or ring flipping. In this process, one chair conformation converts into another chair conformation, with the axial and equatorial positions interchanging.

Variable temperature NMR (VT-NMR) spectroscopy is a key technique for studying such dynamic processes. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of conformational exchange and, consequently, the activation energy for ring inversion. At low temperatures, the inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each conformer can be observed. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures.

Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to model the conformational landscape and estimate the energy barriers between different conformers of piperidone derivatives. scielo.briaea.org

Analysis of Dihedral Angles and Puckering Parameters

The precise three-dimensional structure of this compound is dictated by the interplay of various steric and electronic factors. The piperidin-4-one ring, a six-membered heterocycle, typically adopts a chair conformation to minimize torsional and angular strain. The substituents on the ring, in this case, a benzyl group at the nitrogen (N1) and methyl groups at C2 and C6, will preferentially occupy positions that minimize steric hindrance.

The conformation of the piperidine ring can be quantitatively described by its endocyclic torsion (dihedral) angles and puckering parameters. Puckering parameters, such as the total puckering amplitude (Q) and the puckering angles (θ and φ), as defined by Cremer and Pople, provide a precise description of the ring's shape. For a perfect chair conformation, these parameters would have specific ideal values. Deviations from these values indicate distortions in the ring structure.

In the absence of direct experimental data for the title compound, a table of representative dihedral angles and puckering parameters for a related substituted piperidin-4-one derivative is provided for illustrative purposes.

Table 1: Representative Puckering Parameters for a Substituted Piperidin-4-one Derivative

| Parameter | Value | Conformation Indicated |

| Total Puckering Amplitude (Q) | 0.560 Å | Significant puckering of the ring |

| Phase Angle (θ) | 6.74° | Near ideal chair conformation |

| Asymmetry Parameter (q2) | 0.067 Å | Minimal deviation from ideal chair |

| Asymmetry Parameter (q3) | 0.557 Å | Minimal deviation from ideal chair |

Note: The data presented in this table is for a related compound, 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime, and serves to illustrate the parameters used in conformational analysis.

E/Z Isomerization in Ketone Derivatives (e.g., Oximes)

The carbonyl group at the C4 position of this compound can undergo reaction with hydroxylamine to form an oxime. The resulting C=N double bond in the oxime is subject to stereoisomerism, leading to the formation of E and Z isomers. The designation of these isomers is based on the Cahn-Ingold-Prelog priority rules, where the orientation of the hydroxyl group relative to the substituents on the imino carbon is considered.

In the context of piperidin-4-one oximes, the E isomer is generally the one where the hydroxyl group is oriented syn (on the same side) to the C5 carbon of the piperidine ring, while the Z isomer has the hydroxyl group anti (on the opposite side) to the C5 carbon. Studies on various substituted piperidin-4-one oximes have shown a general preference for the formation of the E isomer. This preference can be rationalized by considering the steric interactions between the hydroxyl group and the adjacent methylene protons of the piperidine ring.

The stereochemistry of the oxime can also influence the conformation of the piperidine ring itself. For instance, in some sterically hindered piperidin-4-one oxime ethers, where methyl groups are present at both C3 and C5, the piperidine ring has been observed to adopt a twist-boat conformation instead of the more common chair form. In contrast, less sterically crowded analogues tend to maintain the chair conformation.

The determination of the specific isomer (E or Z) is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the carbon and proton signals in the vicinity of the C=NOH group can provide clear evidence for the stereochemical outcome of the oximation reaction.

Table 2: General Observations on Isomerism in Substituted Piperidin-4-one Oximes

| Feature | Observation |

| Preferred Isomer | The E isomer, with the N-OH group syn to the C5 position, is often favored. |

| Influence of Substituents | Steric hindrance from substituents at C3 and C5 can influence the conformation of the piperidine ring in the oxime derivative, potentially favoring a twist-boat form. |

| Analytical Confirmation | 1H and 13C NMR spectroscopy are key techniques for determining the E/Z configuration. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the molecular framework of 1-Benzyl-2,6-dimethylpiperidin-4-one.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the dimethylpiperidone ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (CH₂) protons are expected to produce a singlet or a pair of doublets (if diastereotopic) around δ 3.5-3.6 ppm. Within the piperidone ring, the methine protons at the C2 and C6 positions, adjacent to the nitrogen and methyl groups, would likely resonate as multiplets. The methylene protons at C3 and C5, adjacent to the carbonyl group, are diastereotopic and would appear as distinct multiplets. The two methyl groups at C2 and C6 are expected to show a doublet signal at a higher field (upfield).

The ¹³C NMR spectrum , with complete proton decoupling, displays a single peak for each unique carbon atom. The carbonyl carbon (C=O) at the C4 position is the most deshielded, appearing significantly downfield around δ 208-210 ppm. The aromatic carbons of the benzyl group would be observed in the δ 127-140 ppm region. The carbons of the piperidone ring (C2, C3, C5, C6) and the benzylic methylene carbon are expected in the δ 40-70 ppm range. The methyl group carbons would be found in the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (C4) | - | ~208.5 |

| Aromatic CH (benzyl) | ~7.20 - 7.40 (m) | ~127.0 - 129.5 |

| Aromatic C (quaternary) | - | ~138.0 |

| N-CH₂ (benzylic) | ~3.55 (s) | ~60.0 |

| CH (C2, C6) | Multiplet | ~62.0 |

| CH₂ (C3, C5) | Multiplet | ~50.0 |

| CH₃ (at C2, C6) | Doublet | ~15.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms. researchgate.netresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between the methine protons at C2/C6 and their adjacent methyl and methylene (C3/C5) protons, as well as correlations between the C3 and C5 methylene protons themselves, confirming the backbone structure of the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as pairing the benzylic CH₂ proton signal with the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the benzylic methylene protons to the quaternary aromatic carbon and the C2/C6 carbons of the piperidone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help elucidate the stereochemistry and preferred conformation of the molecule, for example, by showing through-space interactions between the benzyl group protons and protons on the piperidone ring. researchgate.net

The precise chemical shifts and coupling constants derived from NMR spectra offer valuable information about the molecule's conformation. iaea.org The piperidin-4-one ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net In this conformation, the bulky benzyl group and the two methyl groups would preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

The observation of a single set of sharp NMR signals at room temperature would suggest either a single, rigid conformation or a rapid conformational exchange on the NMR timescale. copernicus.org Conversely, restricted rotation around the N-CH₂ (benzyl) bond or slow ring inversion could lead to the presence of multiple conformers (rotamers), which would manifest as separate sets of signals in the NMR spectra. scielo.br Analysis of the vicinal coupling constants (³J) between protons on the piperidone ring can provide dihedral angles, further refining the conformational model of the chair structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₉NO), the expected exact mass would be used to calculate the molecular weight and confirm its molecular formula via high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the most stable carbocations and neutral losses. Key fragmentation pathways for this molecule include:

Benzylic C-N bond cleavage: The most prominent fragmentation is often the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z 91. This is a characteristic fragmentation for N-benzyl compounds. researchgate.net

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom within the ring is a common pathway for amines. This can result in the loss of a methyl radical or other ring fragments.

Cleavage adjacent to the carbonyl group: Fragmentation can also be initiated at the ketone functional group, following established patterns for cyclic ketones.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 217 | [M]⁺ | Molecular Ion |

| 202 | [M - CH₃]⁺ | Loss of a methyl group from C2 or C6 |

| 126 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule based on their characteristic vibration frequencies.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1710 and 1720 cm⁻¹ due to the stretching vibration of the ketone group.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidone ring and methyl groups will appear just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the tertiary amine is typically observed in the 1100-1250 cm⁻¹ region.

Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring. Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted benzene ring are expected in the 690-770 cm⁻¹ range.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | Benzyl Ring | 3030 - 3100 | Medium |

| C-H stretch (aliphatic) | Piperidone Ring, CH₃ | 2850 - 2980 | Strong |

| C=O stretch | Ketone | 1710 - 1720 | Strong |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-H bend (o.o.p) | Monosubstituted Benzene | 690 - 770 | Strong |

| C-N stretch | Tertiary Amine | 1100 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are associated with its chromophores. The principal chromophores in this compound are the benzene ring and the carbonyl group.

π → π* Transitions: The aromatic benzene ring is expected to exhibit strong absorptions in the UV region. A primary band (E2-band) around 200-210 nm and a weaker, fine-structured secondary band (B-band) around 255-265 nm are characteristic of the π → π* transitions in monosubstituted benzenes.

n → π* Transition: The carbonyl group possesses non-bonding electrons (n) which can be excited to an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically in the 270-300 nm region. This band may sometimes be obscured by the stronger aromatic absorptions.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a cornerstone technique in the field of chemistry for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the precise arrangement of atoms in the solid state. This information is critical for understanding a compound's physical and chemical properties.

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Polymorphism

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a crystalline solid, which can be used to identify the compound and assess its phase purity. PXRD is also the primary method for investigating polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have significantly different physical properties, including solubility, melting point, and stability.

There is no publicly available, peer-reviewed powder X-ray diffraction data for this compound. Consequently, a reference diffraction pattern for identifying the compound or for studies on its crystalline purity and potential polymorphism has not been established in the scientific literature.

Other Advanced Spectroscopic and Diffraction Techniques (e.g., Hirshfeld Surface Analysis)

Beyond standard diffraction methods, other advanced techniques can provide deeper insights into the crystal structure and intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a graphical representation of close contacts between neighboring molecules, highlighting interactions such as hydrogen bonds and van der Waals forces.

A review of published research indicates that no Hirshfeld surface analysis has been performed for this compound. Such an analysis would typically follow a single-crystal X-ray diffraction study, as the crystallographic information file (CIF) is required to generate the Hirshfeld surface. Studies on other organic molecules have demonstrated the utility of this technique for understanding the forces that govern crystal packing nih.govimist.ma.

Theoretical and Computational Chemistry Studies of 1 Benzyl 2,6 Dimethylpiperidin 4 One

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The primary interactions of interest are the hyperconjugative effects, which involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction and greater stabilization.

In 1-Benzyl-2,6-dimethylpiperidin-4-one, significant hyperconjugative interactions are expected to involve the lone pair electrons of the nitrogen and oxygen atoms, as well as the electrons in the C-C and C-H bonds of the piperidine (B6355638) and benzyl (B1604629) rings. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of adjacent C-C and C-H bonds (σ(C-C) and σ(C-H)) would contribute to the stability of the piperidine ring. Similarly, interactions between the π orbitals of the benzyl ring and adjacent σ bonds can be quantified.

Table 1: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N5 | σ(C4-C3) | Value | Lone Pair -> Antibonding σ |

| LP(1) N5 | σ(C4-C10) | Value | Lone Pair -> Antibonding σ |

| σ(C1-C2) | σ(C3-N5) | Value | Bonding σ -> Antibonding σ |

| σ(C11-H12) | σ(C1-C2) | Value | Bonding σ -> Antibonding σ |

| π(C14-C15) | π*(C16-C17) | Value | Bonding π -> Antibonding π |

Note: The values in this table are illustrative and would be determined from a specific quantum chemical calculation.

The results from an NBO analysis would confirm the chair conformation of the piperidine ring as the most stable arrangement, with the substituents occupying positions that minimize steric hindrance and maximize stabilizing hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would highlight several key features:

Most Negative Region: The most electron-rich area is expected to be localized around the oxygen atom of the carbonyl group (C=O), due to the high electronegativity of oxygen and the presence of its lone pair electrons. This region would be the primary site for attack by electrophiles.

Positive Regions: Electron-deficient regions, indicated by blue coloration, would be found around the hydrogen atoms, particularly those attached to the piperidine ring and the benzyl group.

Nitrogen Atom: The nitrogen atom, while possessing a lone pair, is part of the piperidine ring and is also bonded to the benzyl group. Its electrostatic potential would be influenced by these connections, but it would still represent a region of relatively higher electron density compared to the carbon framework.

The MEP map provides a clear and intuitive guide to the molecule's reactive sites, which is crucial for understanding its chemical behavior and for designing reactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), can be used to predict various spectroscopic parameters with a high degree of accuracy. Among these, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

These theoretical predictions serve several purposes:

Structure Verification: Comparing the computationally predicted NMR spectrum with the experimentally obtained spectrum can help to confirm the proposed structure of a synthesized compound.

Stereochemical Assignment: The chemical shifts of nuclei are highly sensitive to their local electronic environment, which is influenced by the molecule's stereochemistry. Therefore, predicted NMR spectra can aid in the assignment of relative and absolute configurations.

Understanding Substituent Effects: By systematically modifying the structure in silico and calculating the corresponding NMR spectra, one can gain a deeper understanding of how different substituents influence the electronic structure and, consequently, the chemical shifts.

For this compound, a GIAO (Gauge-Including Atomic Orbital) calculation using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide theoretical ¹H and ¹³C chemical shifts. These calculated values can then be correlated with experimental data.

Table 2: Exemplary Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |

| C=O | Value | Value | - | - |

| C-N (piperidine) | Value | Value | Value | Value |

| CH₃ | Value | Value | Value | Value |

| CH₂ (benzyl) | Value | Value | Value | Value |

| C (aromatic) | Value | Value | Value | Value |

Note: This table illustrates the format for comparing theoretical and experimental data. Actual values would be obtained from specific calculations and experiments.

Molecular Docking Studies for Ligand-Target Interactions (if applicable to synthetic design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or other biological macromolecule) to form a stable complex. This method is instrumental in drug discovery and design, as it can be used to screen virtual libraries of compounds for their potential to bind to a specific biological target and to understand the molecular basis of their activity.

Given that many piperidine derivatives exhibit a wide range of pharmacological activities, molecular docking studies of this compound could be highly relevant to its synthetic design and optimization as a potential therapeutic agent. The first step in such a study would be the identification of a relevant biological target. Based on the activities of similar compounds, potential targets could include enzymes, receptors, or ion channels.

Once a target is selected, the docking simulation would predict the binding mode of this compound within the active site of the receptor. The results would provide information on:

Binding Affinity: A scoring function is used to estimate the binding free energy, which provides a measure of the affinity of the ligand for the receptor.

Key Interactions: The docking results would reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Pharmacophore Identification: By analyzing the binding mode, key structural features of the ligand that are essential for binding (the pharmacophore) can be identified.

This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new analogs with improved potency and selectivity. For example, if a docking study revealed that the benzyl group of this compound is involved in a crucial hydrophobic interaction, synthetic efforts could focus on modifying this group to enhance this interaction.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The piperidin-4-one core is a well-established precursor for a multitude of intricate molecular architectures, including various alkaloids and therapeutic agents googleapis.com. The N-benzyl group not only serves as a common protecting group for the piperidine (B6355638) nitrogen but also influences the stereochemical outcome of reactions at the ketone. The methyl groups at the 2- and 6-positions introduce steric hindrance that can be exploited to control the regioselectivity and stereoselectivity of subsequent transformations.

The reactivity of the carbonyl group at the C4 position allows for a wide range of chemical modifications. It can undergo nucleophilic addition, condensation, and rearrangement reactions to introduce new functional groups and build more complex ring systems. For instance, piperidin-4-ones are frequently used as starting materials for the synthesis of 4-aminopiperidine (B84694) derivatives, which are key components in a number of important drugs googleapis.com.

Chiral Building Block in Enantioselective Synthesis

The presence of stereocenters at the C2 and C6 positions of 1-benzyl-2,6-dimethylpiperidin-4-one means that it can exist as different stereoisomers. The separation of these isomers or the stereocontrolled synthesis of a specific isomer allows this compound to be used as a chiral building block in enantioselective synthesis. Chiral piperidine derivatives are highly sought after for the synthesis of alkaloids and other biologically active natural products rsc.org.

One strategy to obtain enantiomerically enriched piperidine structures involves an asymmetric intramolecular Michael reaction. This approach can yield versatile chiral building blocks with high optical purity, which are then elaborated into the final target molecules rsc.org. The use of chiral auxiliaries or catalysts can direct the cyclization of acyclic precursors to selectively form one enantiomer of the piperidine ring system. Once obtained, these chiral piperidones can be used to construct complex molecules with defined stereochemistry, which is often critical for their biological activity.

| Approach | Description | Outcome | Reference |

| Asymmetric Intramolecular Michael Reaction | Cyclization of an acyclic precursor using a chiral amine. | Formation of chiral piperidine derivatives in high enantiomeric excess (up to 98% ee after recrystallization). | rsc.org |

| Enantioselective Fluorination | Use of a modified cinchona alkaloid catalyst for the enantioselective fluorination of a piperidone precursor. | Synthesis of enantiopure cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block. | nih.gov |

Scaffold for Diverse Heterocyclic Derivatives

The this compound structure serves as an excellent scaffold for generating molecular diversity in drug discovery programs. The piperidine ring is a privileged structure in medicinal chemistry, meaning it is a common motif found in many biologically active compounds chemrevlett.comnih.gov. By using the piperidin-4-one as a central core, chemists can systematically modify the substituents at various positions to explore the structure-activity relationships (SAR) of a compound series.

The ketone at C4 is a versatile handle for introducing a wide range of substituents and for constructing fused or spirocyclic ring systems. For example, condensation reactions with various reagents can lead to the formation of pyrazoles, isoxazoles, and other heterocyclic rings fused to the piperidine core. Such modifications can dramatically alter the pharmacological properties of the resulting molecules googleapis.com. The development of new synthetic methods allows for the diastereoselective synthesis of substituted piperidines, providing convenient platforms for drug discovery with multiple points for diversification researchgate.net.

Intermediate in the Preparation of Specific Chemical Compounds (e.g., Tofacitinib Analogues)

N-benzyl substituted piperidines are key intermediates in the synthesis of several important pharmaceutical compounds. A prominent example is Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis unl.ptderpharmachemica.com. The core of Tofacitinib contains a substituted piperidine ring, and its synthesis often involves an N-benzyl protected piperidine intermediate researchgate.netwipo.intresearchgate.net.

Specifically, the synthesis of Tofacitinib and its analogues often utilizes intermediates like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine researchgate.net. This intermediate can be prepared from a corresponding piperidone precursor through reductive amination. While the exact substitution pattern may vary, this compound represents a structurally related starting material that could be used to generate novel Tofacitinib analogues with different substitution patterns on the piperidine ring. The development of efficient synthetic routes to these piperidine intermediates is a key focus of process chemistry for such drugs derpharmachemica.comresearchgate.net. The benzyl (B1604629) group is typically removed in a later step of the synthesis via catalytic hydrogenation wipo.int.

| Intermediate | Target Compound Class | Key Synthetic Transformation |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Tofacitinib and Analogues | Reductive amination of a piperidone precursor. |

| N-benzyl protected piperidines | JAK Inhibitors | Coupling with a pyrrolo[2,3-d]pyrimidine core followed by debenzylation. |

Future Directions in Research on 1 Benzyl 2,6 Dimethylpiperidin 4 One

Development of Novel and Efficient Synthetic Routes

While classical methods for the synthesis of 2,6-disubstituted piperidin-4-ones, such as the Mannich reaction, are well-established, future efforts will likely focus on improving the efficiency, sustainability, and stereochemical control of these processes.

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies. For the synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-one and its analogs, future research is expected to focus on methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.netresearchgate.net This includes the use of environmentally benign solvents, such as water or deep eutectic solvents, which have been shown to be effective media for the synthesis of piperidin-4-one derivatives. researchgate.net Furthermore, the development of one-pot, multicomponent reactions will continue to be a priority, as they offer a highly atom-economical approach to constructing the piperidine (B6355638) ring system. researchgate.netnih.gov Catalytic methods, particularly those employing reusable and non-toxic catalysts like lactic acid or boron trifluoride etherate, are also anticipated to gain further traction. nih.gov

Stereocontrol Enhancements in Synthesis

The stereochemistry of the methyl groups at the C-2 and C-6 positions of the piperidine ring is crucial for determining the three-dimensional shape and, consequently, the biological activity of its derivatives. Future research will undoubtedly focus on refining methods for the stereoselective synthesis of both cis- and trans-isomers of this compound. This includes the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled approaches to achieve high levels of diastereoselectivity and enantioselectivity. rsc.orgresearchgate.netacs.orgrsc.org For instance, enantioselective approaches using palladium catalysts with novel chiral ligands have shown promise in the synthesis of substituted piperidines. nih.gov The development of methods for the desymmetrization of meso-intermediates also presents a powerful strategy for accessing enantiomerically pure 2,6-disubstituted piperidines. scilit.com

Table 1: Comparison of Synthetic Approaches for 2,6-Disubstituted Piperidines

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce enantioselectivity. | High enantiomeric excesses, catalytic nature reduces waste. | nih.gov |

| Chiral Pool Synthesis | Starting from readily available enantiopure precursors (e.g., amino acids, terpenes). | Predictable stereochemistry. | rsc.orgresearchgate.net |

| Diastereoselective Cyclization | Intramolecular reactions where existing stereocenters direct the formation of new ones. | Good control over relative stereochemistry. | nih.govresearchgate.net |

| Green Chemistry Approaches | Utilization of benign solvents (e.g., water, deep eutectic solvents) and catalysts. | Reduced environmental impact, increased safety. | researchgate.netresearchgate.net |

Exploration of Advanced Derivatization Strategies

The ketone functionality at the C-4 position and the activated methylene groups at C-3 and C-5 make this compound a prime candidate for a wide range of derivatization reactions. Future research will move beyond simple modifications to explore more complex and novel molecular architectures. A significant area of interest is the synthesis of spirocyclic derivatives, where the C-4 position is shared with another ring system. nih.govnih.govsemanticscholar.org These rigid, three-dimensional structures are of particular interest in drug discovery due to their ability to present substituents in well-defined spatial orientations. The synthesis of spiro[chroman-2,4'-piperidin]-4-one and spiro[2.5]octa-4,7-dien-6-one derivatives are examples of such advanced derivatization. nih.govrsc.org

In-depth Mechanistic Studies of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate reaction pathways. researchgate.netnih.govacs.org For example, quantum mechanical calculations can provide valuable insights into the transition state geometries and activation energies of key steps in reactions like the Mannich condensation or subsequent nucleophilic additions. researchgate.net Understanding these mechanisms can lead to the rational design of more efficient catalysts and the development of novel transformations. nih.gov

Applications in Materials Science and Catalysis

While the primary focus on piperidine derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for applications in materials science and catalysis. Future research could explore the incorporation of the this compound scaffold into polymeric materials to create novel functional polymers. researchgate.net Additionally, the piperidine nitrogen and the carbonyl oxygen can act as coordination sites for metal ions, suggesting that derivatives of this compound could be developed as ligands for asymmetric catalysis or as components of metal-organic frameworks (MOFs). The potential for these compounds to exhibit interesting photophysical properties, such as non-linear optical (NLO) activity, is another area ripe for investigation. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in modern chemical research. For this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to predict the conformational preferences of the molecule and its derivatives, which is essential for understanding their interactions with biological targets or their performance in material applications. nih.govnih.govresearchgate.netnih.govresearchgate.net These computational insights can guide the design of new derivatives with desired properties, which can then be synthesized and tested experimentally. nih.govnih.gov This integrated approach can accelerate the discovery and development of new compounds with applications in medicine, materials science, and beyond.

Table 2: Computationally Predicted Properties of Substituted Piperidin-4-ones

| Property | Computational Method | Potential Application/Insight | References |

|---|---|---|---|

| Molecular Geometry and Conformation | DFT, X-ray Crystallography | Understanding 3D structure, predicting receptor binding modes. | nih.govresearchgate.net |

| Electronic Properties (HOMO-LUMO) | DFT | Assessing chemical reactivity and stability. | nih.govnih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifying sites for nucleophilic and electrophilic attack. | nih.govnih.govresearchgate.net |

| Binding Affinity and Mode | Molecular Docking, Molecular Dynamics | Predicting interactions with biological targets, guiding drug design. | researchgate.netnih.govnih.gov |

| Spectroscopic Properties (NMR, IR) | DFT | Aiding in the characterization and structural elucidation of new compounds. | nih.govresearchgate.net |

Expansion into New Areas of Chemical Research

The foundational structure of this compound, characterized by its sterically defined piperidine ring, a reactive ketone group, and an N-benzyl substituent, presents significant opportunities for its application in novel areas of chemical research. While its primary utility has been established, its potential as a versatile building block and molecular scaffold is paving the way for its exploration in advanced organic synthesis, medicinal chemistry, and catalysis. Future research is poised to leverage its unique structural and chemical properties to develop new molecules and methodologies.

One of the most promising future directions is its use as a core scaffold for the synthesis of novel therapeutic agents. The N-benzyl piperidine (N-BP) motif is a well-established pharmacophore in drug discovery, valued for its structural flexibility and its ability to engage in crucial cation-π interactions with biological targets. nih.govresearchgate.net Research into derivatives of N-benzyl piperidin-4-one has already demonstrated the potential for creating compounds with potent antimicrobial activities against fungi like Aspergillus niger and bacteria such as Escherichia coli. researchgate.net By modifying the ketone group of this compound through reactions like condensation with hydrazines or hydroxylamine, new series of bioactive compounds can be generated. researchgate.net This positions the compound as a valuable starting material for developing new classes of antimicrobial drugs. The piperidine heterocycle is a key component in numerous pharmaceuticals, and this specific derivative serves as an important intermediate for creating more complex drug candidates. mdpi.comgoogle.com

Beyond its direct use in medicinal chemistry, the disubstituted nature of this compound opens up avenues in the field of asymmetric catalysis. The cis and trans isomers of disubstituted piperidines are recognized as valuable platforms for developing chiral ligands and catalysts. nih.gov The strategic placement of methyl groups at the 2 and 6 positions introduces chiral centers, which, after further modification, could be exploited in enantioselective synthesis. Future research could focus on transforming the ketone functionality into coordinating groups to create novel chiral ligands for metal-catalyzed reactions. The development of such catalysts would be a significant advancement, as enantiomerically pure piperidine derivatives are crucial components in many biologically active molecules.

Furthermore, the compound serves as a key intermediate for the construction of more complex heterocyclic systems. The ketone functionality is a versatile handle for a wide range of organic transformations, including the synthesis of spirocyclic compounds. sigmaaldrich.com Spiro-heterocycles are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target selectivity and better pharmacological properties. By utilizing this compound as a starting material, researchers can access novel spiropiperidine frameworks. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used with similar N-benzyl-4-piperidone structures to create complex 4-arylpiperidines, demonstrating the synthetic utility of this class of compounds. researchgate.net The expansion of these synthetic methodologies to this compound could yield a diverse library of complex molecules for screening in various biological assays.

Table of Potential Research Directions